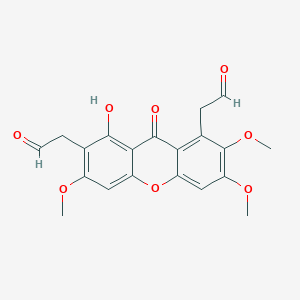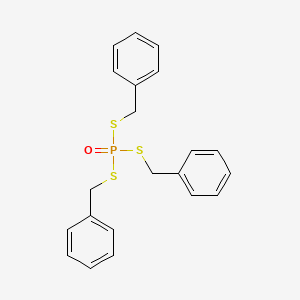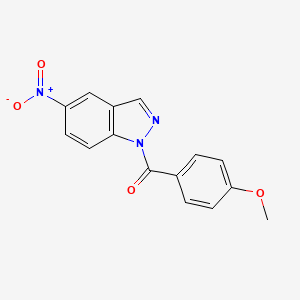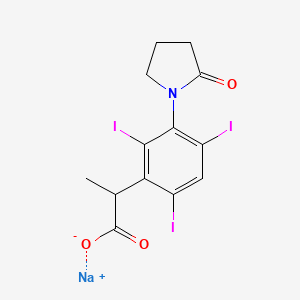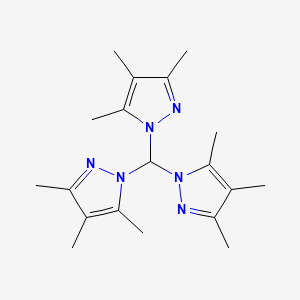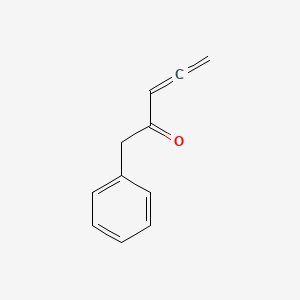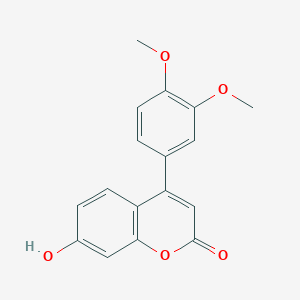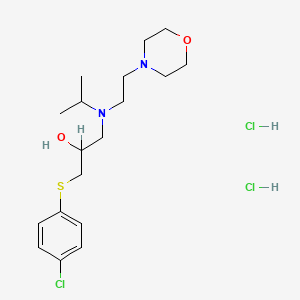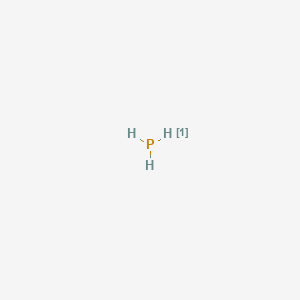
2-Ethylpentanedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylpentanedial is an organic compound with the molecular formula C7H12O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethylpentanedial can be synthesized through several methods. One common approach involves the oxidation of 2-ethylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the dialdehyde.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic oxidation processes. These methods often employ metal catalysts and oxygen or air as the oxidizing agents. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylpentanedial undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Base catalysts such as sodium hydroxide.
Major Products:
Oxidation: 2-Ethylpentanedioic acid.
Reduction: 2-Ethylpentanediol.
Condensation: Various aldol products depending on the reactants used.
Aplicaciones Científicas De Investigación
2-Ethylpentanedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-ethylpentanedial involves its reactivity with various nucleophiles due to the presence of aldehyde groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s reactivity is influenced by its molecular structure, which allows it to participate in a range of chemical reactions.
Comparación Con Compuestos Similares
2-Ethylpentanal: A related compound with a single aldehyde group.
2-Methyl-2,4-pentanediol: A diol with similar carbon chain length but different functional groups.
Uniqueness: 2-Ethylpentanedial’s uniqueness lies in its dual aldehyde functionality, which provides distinct reactivity compared to similar compounds. This dual functionality allows it to participate in a broader range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
25355-32-2 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-ethylpentanedial |
InChI |
InChI=1S/C7H12O2/c1-2-7(6-9)4-3-5-8/h5-7H,2-4H2,1H3 |
Clave InChI |
OJEAXIMJLLYVQH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


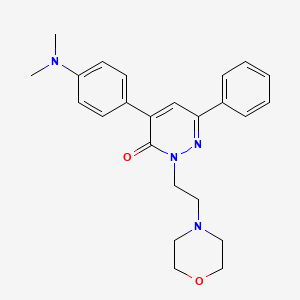
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
